methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic molecule featuring:
- A 4-methoxybenzoate core with a methyl ester group.
- Dual sulfamoyl substituents: one linked to a piperidine ring substituted with dimethylsulfamoyl, and the other bridging the piperidine to the benzoate.
Below, we compare it with structurally related compounds to infer functional and pharmacological differences.
Properties
IUPAC Name |
methyl 3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O7S2/c1-19(2)29(24,25)20-9-7-13(8-10-20)12-18-28(22,23)16-11-14(17(21)27-4)5-6-15(16)26-3/h5-6,11,13,18H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZFCVWTJNFBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine structure.
Introduction of Sulfonamide Groups: The sulfonamide groups are introduced by reacting the piperidine derivative with sulfonyl chlorides under basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its sulfonamide groups which are known to exhibit antibacterial and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Findings
- Structural Flexibility : The target’s piperidine linker may enhance binding to conformational-sensitive targets compared to rigid analogues like benzothiazoles .
- Bioactivity: Unlike sulfonylurea herbicides, the absence of a triazine ring suggests non-agrochemical applications, possibly in drug discovery .
- Lipophilicity : The dimethylsulfamoyl group likely increases membrane permeability relative to polar sulfonamides (e.g., pyridine-sulfonamido derivatives) .
Biological Activity
Methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that integrates several pharmacologically relevant moieties, including a piperidine ring and sulfamoyl groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and antitumor properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₃O₅S₂
- CAS Number: 2415502-67-7
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The sulfamoyl group is particularly significant for its pharmacological effects, which include:
- Antibacterial action : Targeting bacterial enzymes.
- Enzyme inhibition : Particularly acetylcholinesterase (AChE) and urease.
- Antitumor activity : Potentially through modulation of cell proliferation pathways.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that sulfamoyl derivatives can effectively inhibit the growth of bacteria such as Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds generally range from 62.5 to 125 µg/mL against various strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 62.5 |
| Compound B | Bacillus subtilis | 78.12 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 2.14 ± 0.003 |
| Urease | Non-competitive | 1.13 ± 0.003 |
Study on Piperidine Derivatives
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized a series of piperidine derivatives, including those with sulfamoyl functionalities. The results indicated that these compounds exhibited moderate to strong antibacterial activity against various strains, alongside significant enzyme inhibition properties.
Antitumor Activity
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as HeLa and A549, with IC50 values ranging from 200 to 300 µg/mL.
Q & A
What are the recommended analytical techniques for assessing the purity and structural integrity of methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate?
Level: Basic
Methodological Answer:
To ensure purity and structural confirmation, employ a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to assess purity and detect impurities .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in deuterated solvents like DMSO-d6) verify functional groups (e.g., sulfamoyl, methoxy) and confirm regiochemistry .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., observed m/z vs. theoretical) and fragmentation patterns .
- Infrared Spectroscopy (IR): Confirm key bonds (e.g., S=O stretch at ~1350–1150 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Table 1: Key Analytical Parameters
| Technique | Purpose | Example Conditions |
|---|---|---|
| HPLC | Purity assessment | C18 column, 65:35 methanol/buffer |
| NMR | Structural confirmation | DMSO-d6, 500 MHz |
| HRMS | Molecular weight validation | ESI+ mode, m/z accuracy <2 ppm |
How can researchers design experiments to evaluate the environmental fate of this compound?
Level: Advanced
Methodological Answer:
Environmental fate studies require a multi-compartment approach:
Physicochemical Properties: Determine logP (octanol-water partition coefficient) to predict bioavailability and bioaccumulation potential .
Abiotic Degradation:
- Hydrolysis: Expose the compound to buffers at varying pH (3–9) and monitor degradation via HPLC .
- Photolysis: Use simulated sunlight (e.g., Xenon arc lamp) to assess stability in aqueous and solid phases .
Biotic Transformation:
- Microbial Degradation: Incubate with soil or water microbiota under aerobic/anaerobic conditions; track metabolites via LC-MS .
Ecotoxicology:
- Conduct acute toxicity assays (e.g., Daphnia magna or algae) using OECD guidelines to derive EC50 values .
Experimental Design Considerations:
- Use randomized block designs with controls for abiotic/biotic variables .
- Employ LC-MS/MS for trace-level metabolite identification .
What synthetic strategies are effective for preparing this compound?
Level: Basic
Methodological Answer:
A multi-step synthesis is typically required:
Core Structure Assembly:
- Start with 4-methoxybenzoic acid derivatives. Introduce sulfamoyl groups via sulfonation (e.g., using chlorosulfonic acid) .
- Couple with piperidine intermediates (e.g., 1-(dimethylsulfamoyl)piperidine-4-carbaldehyde) via reductive amination .
Key Reactions:
- Sulfonamide Formation: React sulfonyl chlorides with amines under inert conditions (e.g., dry DCM, 0–5°C) .
- Esterification: Use methanol and catalytic sulfuric acid to convert carboxylic acids to methyl esters .
Optimization:
- Monitor reaction progress via TLC or inline IR.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Table 2: Synthetic Route Comparison
| Step | Reaction Type | Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Sulfonation | HSO3Cl, 0°C | Slow addition to avoid side reactions |
| 2 | Reductive Amination | NaBH3CN, MeOH | Use molecular sieves to scavenge water |
How can researchers reconcile discrepancies in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in experimental design or assay conditions. Mitigation strategies include:
Standardized Assays:
- Use validated cell lines (e.g., HEK293 for receptor binding) and control for passage number .
- Normalize data to reference compounds (e.g., IC50 values for enzyme inhibition) .
Data Reproduibility Checks:
- Replicate studies under identical conditions (e.g., pH, temperature, solvent concentration) .
- Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Meta-Analysis:
- Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .
Case Study: If in vitro cytotoxicity varies, check for differences in cell viability assays (MTT vs. resazurin) or serum content in media .
What computational methods are suitable for predicting the reactivity and metabolic pathways of this compound?
Level: Advanced
Methodological Answer:
Computational tools provide insights into stability and metabolism:
Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict sites of oxidative metabolism (e.g., benzylic C-H bonds) .
Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., cytochrome P450 isoforms) to identify metabolic hotspots .
QSAR Models: Train models using datasets of sulfonamide derivatives to predict logD, solubility, and toxicity .
Software Recommendations:
- Gaussian or ORCA for DFT .
- GROMACS for MD simulations .
What safety protocols are essential when handling this compound?
Level: Basic
Methodological Answer:
Follow hazard mitigation practices derived from SDS guidelines:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
